2,2-Dimethylpropanoate;1-ethyl-2,3-dimethylimidazol-3-ium
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Overview
Description
2,2-Dimethylpropanoate;1-ethyl-2,3-dimethylimidazol-3-ium is a compound that combines an ester and an imidazolium salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylpropanoate typically involves the esterification of 2,2-dimethylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
For the preparation of 1-ethyl-2,3-dimethylimidazol-3-ium, a common method involves the alkylation of 2,3-dimethylimidazole with ethyl iodide in the presence of a base such as potassium carbonate . The reaction is typically conducted in an organic solvent like acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of 2,2-dimethylpropanoate follows similar principles as laboratory synthesis but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency .
The industrial production of 1-ethyl-2,3-dimethylimidazol-3-ium involves similar alkylation reactions but may utilize more efficient catalysts and purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis in the presence of water and an acid or base catalyst results in the formation of 2,2-dimethylpropanoic acid and ethanol . Transesterification with other alcohols can produce different esters.
1-ethyl-2,3-dimethylimidazol-3-ium, being an ionic liquid, can participate in various reactions including nucleophilic substitutions, oxidations, and reductions .
Common Reagents and Conditions
Hydrolysis: Acid or base catalysts, water, reflux conditions.
Transesterification: Alcohols, acid or base catalysts, reflux conditions.
Nucleophilic Substitution: Nucleophiles such as halides, organic solvents, mild heating.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, ambient to mild heating.
Major Products
Hydrolysis of 2,2-Dimethylpropanoate: 2,2-dimethylpropanoic acid and ethanol.
Transesterification of 2,2-Dimethylpropanoate: Various esters depending on the alcohol used.
Nucleophilic Substitution of 1-ethyl-2,3-dimethylimidazol-3-ium: Substituted imidazolium salts.
Scientific Research Applications
2,2-Dimethylpropanoate is used as a solvent and intermediate in organic synthesis. It is also employed in the fragrance industry due to its pleasant odor .
1-ethyl-2,3-dimethylimidazol-3-ium has applications in green chemistry as a solvent and catalyst for various reactions. Its ionic liquid properties make it useful in electrochemistry, separation processes, and as a medium for enzymatic reactions .
Mechanism of Action
The mechanism of action for 2,2-dimethylpropanoate involves its role as a solvent or reactant in chemical reactions. It can stabilize transition states and intermediates, facilitating various organic transformations .
1-ethyl-2,3-dimethylimidazol-3-ium, as an ionic liquid, can stabilize charged intermediates and transition states in reactions. It can also interact with substrates and catalysts, enhancing reaction rates and selectivity .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A common ester used as a solvent and in organic synthesis.
1-butyl-3-methylimidazolium chloride: Another ionic liquid with similar applications in green chemistry and electrochemistry.
Uniqueness
2,2-Dimethylpropanoate is unique due to its branched structure, which imparts different physical properties compared to linear esters like ethyl acetate .
1-ethyl-2,3-dimethylimidazol-3-ium is unique among ionic liquids due to its specific alkylation pattern, which affects its solubility, melting point, and reactivity .
Properties
Molecular Formula |
C12H22N2O2 |
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Molecular Weight |
226.32 g/mol |
IUPAC Name |
2,2-dimethylpropanoate;1-ethyl-2,3-dimethylimidazol-3-ium |
InChI |
InChI=1S/C7H13N2.C5H10O2/c1-4-9-6-5-8(3)7(9)2;1-5(2,3)4(6)7/h5-6H,4H2,1-3H3;1-3H3,(H,6,7)/q+1;/p-1 |
InChI Key |
RJVMLQTYHUTXSD-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C=C[N+](=C1C)C.CC(C)(C)C(=O)[O-] |
Origin of Product |
United States |
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